(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one natural sources
(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one natural sources
Compound Identification: (2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
This technical guide provides an in-depth overview of the natural sources, isolation protocols, and biosynthetic context for the specified biflavonoid. This molecule is a complex dimer formed by a C-3 to C-8 linkage between an eriodictyol (flavanone) unit and an aromadendrin (dihydroflavonol) unit. While direct isolation of this exact compound is not prominently documented under this specific nomenclature, extensive phytochemical evidence points towards a primary natural source and a well-established protocol for its extraction and purification.
Primary Natural Source: Garcinia mannii
The most compelling evidence identifies the natural source of this biflavonoid class as the stem bark of Garcinia mannii , an evergreen forest tree native to West and Central Africa. This species is known for producing a rich diversity of complex phenolic compounds, particularly C-3/C-8 linked biflavanones.
Research on G. mannii led to the isolation and characterization of Manniflavanone , a major biflavonoid constituent of the stem bark. The structure of manniflavanone is exceptionally similar to the query compound, differing only by the presence of an additional hydroxyl group at the C-3 position of the eriodictyol moiety, making that unit a taxifolin (dihydroquercetin) monomer instead.
The requested compound is the 3-deoxy analogue of the principal biflavonoid, manniflavanone. In plant biosynthetic pathways, such hydroxylated and non-hydroxylated analogues commonly co-occur. Therefore, it is highly probable that the target compound is a naturally occurring minor biflavonoid in the stem bark of Garcinia mannii, extractable and isolable alongside manniflavanone.
Quantitative Data of Related Biflavonoids
While specific quantitative data for the target compound is not available in the literature, the yields of related C-3/C-8 linked biflavanones from Garcinia species provide a valuable reference. The table below summarizes reported yields for major biflavanones isolated from the stem bark of Garcinia species, which can be considered indicative of the potential yield for the target compound.
| Compound Name | Plant Source | Plant Part | Yield (% of Dry Extract) |
| Manniflavanone | Garcinia mannii | Stem Bark | Not specified, but a major constituent |
| Kolaflavanone | Garcinia kola | Nuts | Not specified, a major component |
| GB-1 | Garcinia kola | Seeds | ~0.15% |
| GB-2 | Garcinia kola | Seeds | ~0.10% |
Experimental Protocols
The following protocol is based on the successful methodology used for the isolation of manniflavanone and other biflavonoids from the stem bark of Garcinia mannii. This procedure is directly applicable for the isolation of the target compound.
Plant Material Collection and Preparation
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Source: Stem bark of Garcinia mannii.
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Preparation: The collected bark is air-dried at ambient temperature for several weeks to reduce moisture content. The dried bark is then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
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Solvent: Acetone or Methanol.
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Procedure: The powdered bark is exhaustively extracted by cold percolation with the solvent at room temperature. The plant material is soaked in the solvent for 48-72 hours, after which the solvent is drained. This process is repeated three times with fresh solvent to ensure complete extraction of the phenolic constituents.
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Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude viscous extract.
Solvent Partitioning and Fractionation
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Objective: To separate compounds based on polarity and remove lipids and highly polar impurities.
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Procedure: The crude acetone/methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity:
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Hexane (or Petroleum Ether): To remove fats, waxes, and non-polar compounds.
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Chloroform (or Dichloromethane): To extract compounds of intermediate polarity.
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Ethyl Acetate: This fraction is typically enriched in flavonoids and biflavonoids.
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The resulting ethyl acetate fraction is dried over anhydrous sodium sulfate and concentrated in vacuo.
Chromatographic Purification
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Technique: Column Chromatography is the primary method for separation.
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of Chloroform -> Chloroform-Methanol or Hexane -> Hexane-Ethyl Acetate.
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Fraction Collection: Fractions are collected in regular volumes (e.g., 100 mL each) and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol, 95:5) and visualized under UV light (254 nm and 366 nm) and/or with a spray reagent (e.g., ferric chloride or vanillin-sulfuric acid).
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Final Purification: Fractions containing the target compound (as identified by TLC comparison with related standards, if available) are pooled and may require further purification using preparative TLC or Sephadex LH-20 column chromatography to yield the pure compound.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
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UV Spectroscopy: To confirm the flavonoid nature.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy to establish the precise structure, connectivity, and stereochemistry of the molecule.
Visualizations
Experimental Workflow
The logical flow from raw plant material to the purified biflavonoid is outlined in the diagram below.
Putative Biosynthetic Pathway
The formation of this C-3/C-8 linked biflavonoid in Garcinia mannii is believed to occur via the oxidative coupling of its two monomeric flavonoid precursors. The general pathway is depicted below.
